7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. Its molecular formula is with a molecular weight of approximately 442.56 g/mol. This compound is characterized by the presence of a benzo[d]thiazole moiety and a piperazine group, which contribute to its biological activity and potential applications in medicinal chemistry.
This compound is classified under heterocyclic compounds, particularly those containing sulfur and nitrogen atoms in their structure. It has been documented in various chemical databases, including PubChem, where it is noted for its potential utility in research settings related to pharmacology and medicinal chemistry .
The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be achieved through several steps involving the reaction of appropriate precursors. The general synthetic route includes:
Technical details regarding the specific reagents and conditions used in each step are often proprietary or found in specialized literature .
The molecular structure of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be represented using various chemical notation systems:
InChI=1S/C20H22N6O2S2/c1-24-16-15(17(27)23-19(24)28)26(18(22-16)25-9-5-2-6-10-25)11-12-29-20-21-13-7-3-4-8-14(13)30-20/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,23,27,28)
This notation provides a unique identifier for the compound's structure.
The compound's structural data includes:
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5S4
The compound can participate in various chemical reactions typical for purine derivatives and thiazole-containing compounds. Key reactions include:
These reactions are crucial for further functionalization or modification of the compound to enhance its biological activity .
The mechanism of action for this compound likely involves interaction with specific biological targets such as receptors or enzymes. Given its structure:
Data regarding specific interactions or effects on biological systems are essential for understanding its pharmacological profile and potential therapeutic applications .
The physical properties of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenyipiperazin-l-yI)-IH-purine-ZJbZJ-H-dione include:
Chemical properties include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenyipiperazin-l-yI)-IH-purine-ZJbZJ-H-dione has potential applications in several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4